molecular formula C48H78O19 B565853 Clinodiside A CAS No. 916347-31-4

Clinodiside A

Cat. No.: B565853
CAS No.: 916347-31-4
M. Wt: 959.133
InChI Key: HVRAMEAUCOTBHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Clinodiside A is primarily extracted from the plant Clinopodium chinensis. The extraction process involves crushing the plant material and using solvents such as ethanol or methanol to isolate the compound . The optimal extraction method involves using 75% ethanol as the solvent, with a solvent-to-material ratio of 200:1, and performing ultrasonic extraction for 30 minutes .

Industrial Production Methods

Industrial production of this compound follows similar extraction methods but on a larger scale. The plant material is processed in large extraction tanks, and the solvent is recovered and reused to minimize waste. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Clinodiside A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Clinodiside A exerts its effects through various molecular targets and pathways. It is known to interact with cell membrane receptors and enzymes involved in inflammation and coagulation. The compound modulates the activity of these targets, leading to its observed hemostatic and anti-inflammatory effects .

Properties

IUPAC Name

2-[[4,5-dihydroxy-6-[[8-hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-43(2)11-12-48(21-52)24(14-43)23-7-8-28-45(4)10-9-22(13-29(45)44(3,20-51)19-47(28,6)46(23,5)15-30(48)53)63-41-38(61)35(58)39(67-42-37(60)34(57)32(55)26(17-50)65-42)27(66-41)18-62-40-36(59)33(56)31(54)25(16-49)64-40/h7-8,22,25-42,49-61H,9-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRAMEAUCOTBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CC(C5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)(C)CO)C)C)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856140
Record name 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916347-31-4
Record name 8-Hydroxy-5,8a-bis(hydroxymethyl)-5,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical methods are commonly used to quantify Clinodiside A in plant material and pharmaceutical formulations?

A1: High-performance liquid chromatography (HPLC) coupled with different detection methods is widely used for this compound quantification. Two main approaches have been reported:

  • HPLC coupled with an evaporative light-scattering detector (ELSD): This method was successfully used to determine this compound content in Duanxueliu herb. [] This approach offers advantages in terms of sensitivity and simplicity for analyzing this compound in complex plant matrices.
  • HPLC with UV detection: This method, employing a detection wavelength of 250 nm, has been successfully applied to quantify this compound in both Clinopodium herb and Clinopodium herb drop pills. [, ] The choice of UV detection is based on the compound's absorption characteristics.

Q2: What are the reported applications of these analytical methods for this compound analysis?

A2: The development and validation of accurate and reliable analytical methods are crucial for several applications, including:

  • Quality control of herbal medicines: Accurate quantification of this compound in Duanxueliu herb and Clinopodium herb is essential to ensure the consistency and efficacy of these traditional medicines. [, ]
  • Pharmaceutical formulation analysis: The determination of this compound content in Clinopodium herb drop pills ensures accurate dosing and therapeutic efficacy of the final product. []

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